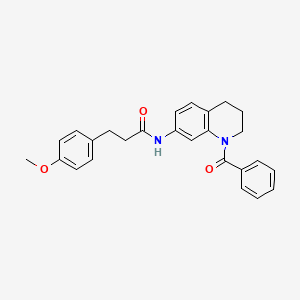
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide, also known as BTP, is a synthetic compound with potential therapeutic applications. It is a small molecule inhibitor of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. BTP has been studied for its potential to treat a variety of conditions, including inflammation, cancer, and Alzheimer’s disease.
作用机制
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide is a small molecule inhibitor of the enzyme PDE4. PDE4 is involved in the regulation of cAMP levels in cells. When N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide binds to PDE4, it prevents the breakdown of cAMP, resulting in increased levels of cAMP in cells. Elevated cAMP levels can lead to the inhibition of the production of pro-inflammatory mediators, such as TNF-α, and can also inhibit the growth of tumor cells.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has been shown to inhibit the activity of PDE4 and reduce the production of pro-inflammatory mediators, such as TNF-α. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has been studied for its potential to inhibit the growth of tumor cells. In preclinical studies, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has been shown to reduce the accumulation of amyloid-β peptide, which is associated with Alzheimer’s disease.
实验室实验的优点和局限性
The main advantage of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide in laboratory experiments is its ability to inhibit PDE4 and reduce the production of pro-inflammatory mediators, such as TNF-α. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has been studied for its potential to inhibit the growth of tumor cells and reduce the accumulation of amyloid-β peptide, which is associated with Alzheimer’s disease. However, the use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide in laboratory experiments is limited by its potential to cause side effects, such as nausea, dizziness, and headaches.
未来方向
Further research is needed to explore the potential therapeutic applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide. Additional studies are needed to determine the optimal dosage and duration of treatment with N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide, as well as to identify any potential side effects. Additionally, further research is needed to determine the mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide in the context of Alzheimer’s disease. Finally, studies are needed to explore the potential for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide to be used in combination with other drugs in the treatment of various conditions.
合成方法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide can be synthesized from commercially available benzoyl chloride, 1,2,3,4-tetrahydroquinoline, and 4-methoxyphenylpropanamide. The synthesis involves the condensation of benzoyl chloride with 1,2,3,4-tetrahydroquinoline to form a quinoline intermediate, which is then reacted with 4-methoxyphenylpropanamide to form N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide. The reaction is typically carried out in an inert atmosphere and under reflux conditions.
科学研究应用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has been studied for its potential to treat a variety of conditions, including inflammation, cancer, and Alzheimer’s disease. In preclinical studies, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has been shown to inhibit the activity of PDE4 and reduce the production of pro-inflammatory mediators, such as tumor necrosis factor-α (TNF-α). In cancer research, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has been studied for its potential to inhibit the growth of tumor cells. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has been studied for its potential to reduce the accumulation of amyloid-β peptide, which is associated with Alzheimer’s disease.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-31-23-14-9-19(10-15-23)11-16-25(29)27-22-13-12-20-8-5-17-28(24(20)18-22)26(30)21-6-3-2-4-7-21/h2-4,6-7,9-10,12-15,18H,5,8,11,16-17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKNPFXLGLBJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzamide](/img/structure/B6560297.png)
![4-methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6560300.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6560311.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6560316.png)
![2-(4-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6560318.png)
![2-(4-methoxyphenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B6560323.png)
![6-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6560328.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6560350.png)
![3-(4-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B6560357.png)
![N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6560375.png)
![N-cyclopentyl-2-{N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamido}acetamide](/img/structure/B6560376.png)
![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6560390.png)